1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol
Description
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-7-8-19(24-2)14(9-16)11-25-12-15(22)10-21-13-20-17-5-3-4-6-18(17)21/h3-9,13,15,22H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOGNTDXUFKLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of ortho-phenylenediamine with an appropriate aldehyde under acidic conditions.
Attachment of 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a 2,5-dimethoxybenzyl halide.
Propanol Linkage Formation: The final step involves the formation of the propanol linkage by reacting the intermediate with an appropriate alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The 2,5-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Key Differences
The compound shares structural similarities with several derivatives reported in the literature. Below is a comparative breakdown:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity to Compound 21.
Key Observations:
Core Modification : Unlike Compounds 21, 25, and 5, which feature a benzimidazol-2-imine core, the target compound retains a standard benzimidazole ring. This difference may alter electron distribution and hydrogen-bonding capacity, affecting target interactions .
Substituent Effects: The (2,5-dimethoxyphenyl)methoxy group introduces two methoxy substituents, compared to the single methoxy in Compound 21 or the non-polar p-tolyloxy group in Compound 23. This likely increases hydrophilicity and steric bulk, which could influence pharmacokinetic properties such as solubility and membrane permeability .
Molecular Weight : The target compound’s molecular weight (~404 g/mol) aligns with Compound 21, whereas Compound 25 is significantly lighter (312 g/mol), reflecting its simpler substituents.
Pharmacological Implications
- Compound 21: Demonstrated high purity (>98%) and a longer LCMS retention time (0.98 min), suggesting greater hydrophobicity compared to Compound 25 (0.91 min) . This correlates with its benzyl and methoxyphenoxy substituents.
- Compound 25 : The p-tolyloxy group may enhance metabolic stability compared to methoxy-substituted analogs, though this requires further validation.
- Target Compound : The 2,5-dimethoxy substitution pattern could improve binding to serotonin or adrenergic receptors, as dimethoxyaryl groups are common in such ligands. However, this remains speculative without direct assay data.
Biological Activity
1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol (CAS Number: 942033-66-1) is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.4 g/mol. The compound features a benzimidazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₄ |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 942033-66-1 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including leukemia and colon cancer cells.
Case Study: Anticancer Efficacy
A study evaluated the compound's cytotoxic effects on K562 (leukemia) and HT29 (colon cancer) cell lines. The results showed:
- K562 Cell Line : IC₅₀ value of 0.172 µM
- HT29 Cell Line : IC₅₀ value of 0.246 µM
These values indicate potent activity compared to standard chemotherapeutics, suggesting that this compound could serve as a promising candidate for further development in cancer therapy .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound led to significant accumulation of cells in the G2/M phase, indicating effective cell cycle disruption.
Comparative Biological Activity
To better understand the relative potency of this compound, a comparison with other known benzimidazole derivatives was conducted. The following table summarizes the IC₅₀ values of selected compounds against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | K562 | 0.172 |
| Compound A | HT29 | 0.246 |
| Compound B | MCF7 | 4.599 |
| Compound C | A549 | 7.650 |
The data indicates that this compound has superior activity against leukemia cells compared to other tested compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol, and what are the critical reaction parameters to optimize yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For the benzimidazole core, condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions (e.g., HCl or polyphosphoric acid) is standard . The propan-2-ol linker may be introduced via Williamson ether synthesis, requiring precise control of reaction temperature (60–80°C) and base selection (e.g., NaH or K₂CO₃) to avoid side reactions . For coupling the dimethoxyphenyl moiety, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl halides is effective, but oxygen-free conditions and ligand optimization (e.g., triphenylphosphine) are critical to prevent dehalogenation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How can the purity and structural integrity of this compound be verified using spectroscopic and chromatographic techniques?
- Methodological Answer :
- X-ray Crystallography : Single-crystal XRD (Cu-Kα radiation, λ = 1.54184 Å) confirms stereochemistry and bond angles. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 9.367 Å, b = 15.843 Å, c = 16.145 Å) are typical for similar benzimidazole derivatives .
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show distinct signals for the dimethoxyphenyl group (δ 3.75–3.85 ppm, singlet for OCH₃) and benzimidazole protons (δ 7.2–8.1 ppm, multiplet). ¹³C NMR confirms quaternary carbons in the aromatic systems .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detects impurities (<2%) and validates molecular ion peaks (e.g., m/z = [M+H]⁺ calculated for C₁₉H₂₁N₂O₄: 341.15) .
Advanced Research Questions
Q. What strategies are employed to analyze the stereochemical configuration of the propan-2-ol moiety, and how does it influence biological activity?
- Methodological Answer : The R/S configuration of the propan-2-ol group is determined via chiral chromatography (Chiralpak AD-H column, hexane/isopropanol eluent) and circular dichroism (CD) spectroscopy. Stereospecific synthesis using enantiopure starting materials (e.g., (R)-epichlorohydrin) ensures consistency. Biological assays (e.g., enzyme inhibition) reveal that the R-enantiomer exhibits 3–5× higher activity than the S-form in benzimidazole-based antiparasitic analogs, likely due to steric compatibility with target binding pockets .
Q. How can researchers investigate the hydrolytic stability of the benzimidazole and dimethoxyphenyl moieties under physiological conditions?
- Methodological Answer : Accelerated stability studies in buffer solutions (pH 1.2–7.4, 37°C) monitor degradation via HPLC. The dimethoxyphenyl ether bond is prone to acid-catalyzed hydrolysis (t₁/₂ = 12 h at pH 1.2), while the benzimidazole ring remains stable. To enhance stability, prodrug strategies (e.g., esterification of the propan-2-ol hydroxyl) or formulation in enteric-coated capsules are recommended .
Q. What computational methods are utilized to predict the binding affinity of this compound with biological targets, and how do these models correlate with experimental data?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like H⁺/K⁺-ATPase (anti-ulcer activity) or β-tubulin (antiparasitic). Docking scores (ΔG ≈ -9.5 kcal/mol for H⁺/K⁺-ATPase) align with experimental IC₅₀ values (0.8–1.2 μM in proton pump inhibition assays). QSAR models using Hammett constants (σ) for the dimethoxyphenyl substituents predict enhanced lipophilicity (logP ≈ 2.5), correlating with membrane permeability in Caco-2 cell assays .
Data Contradiction Analysis
- Synthetic Yield Variability : Some studies report lower yields (30–40%) for palladium-catalyzed couplings due to competing proto-deboronation, while others achieve >70% using Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos ligand) .
- Biological Activity Discrepancies : While benzimidazole derivatives show anti-ulcer activity in vitro, in vivo efficacy varies due to differences in metabolic stability between species (e.g., faster clearance in rodents vs. humans) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
